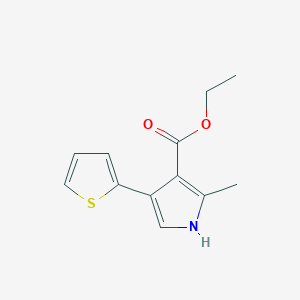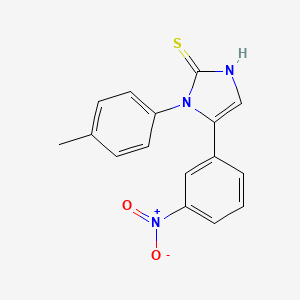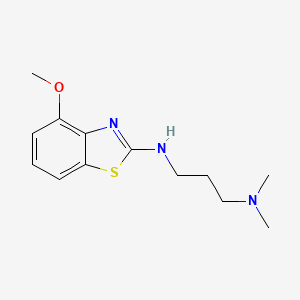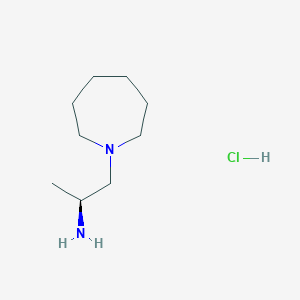
(S)-1-(Azepan-1-yl)propan-2-amine hydrochloride
Vue d'ensemble
Description
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound from readily available starting materials.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Applications De Recherche Scientifique
Pharmaceutical Significance and Drug Discovery
Azepane-based compounds, including (S)-1-(Azepan-1-yl)propan-2-amine hydrochloride, have shown a variety of pharmacological properties. These compounds possess high degrees of structural diversity, making them useful for the discovery of new therapeutic agents. There is ongoing research into developing new, less toxic, and cost-effective azepane-containing analogs. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases. Recent developments in azepane-based compounds cover a wide range of therapeutic applications, such as anticancer, antitubercular, anti-Alzheimer's disease, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and other miscellaneous applications. Molecular docking studies and structure-activity relationship (SAR) analysis are crucial for future drug discovery and development efforts in this area (Gao-Feng Zha et al., 2019).
Degradation of Nitrogen-Containing Hazardous Compounds
Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. These processes are vital due to the global concern for toxic and hazardous amino-compounds in water. Research focuses on the degradation of several amine- and azo-based compounds, emphasizing the degradation efficiencies, reaction mechanisms, and the effect of process parameters. Ozone and Fenton processes have been highlighted for their reactivity towards most amines, dyes, and pesticides. The degradation of amines is highly sensitive to pH, with mechanisms differing at various pH values. Hybrid methods under optimized conditions demonstrate synergistic effects, tailored for specific effluents (Akash P. Bhat & P. Gogate, 2021).
Biogenic Amine Metabolism in Pseudomonas Species
Pseudomonas species can grow in media containing different biogenic amines as carbon and energy sources. Studies on these pathways have led to the identification of numerous genes, catabolic enzymes, transport systems, and regulators, advancing our understanding of their hierarchy and functional evolution. This knowledge has enabled the design of genetically manipulated microbes for eliminating biogenic amines from various sources, showcasing biotechnological applications in degrading recalcitrant nitrogen-containing compounds (J. Luengo & E. R. Olivera, 2020).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have attracted significant attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs demonstrate potential applications in catalysis beyond CO2 sorption, including their use in CO2/H2, CO2/CH4, and CO2/N2 separation performance. The synthesis, structure, and applications of amine-functionalized MOFs highlight the benefits of amino functionality towards various applications, emphasizing their role in environmental and chemical engineering (Yichao Lin, Chunlong Kong, & Liang Chen, 2016).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Propriétés
IUPAC Name |
(2S)-1-(azepan-1-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.ClH/c1-9(10)8-11-6-4-2-3-5-7-11;/h9H,2-8,10H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFIAOLTZUSZLP-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Azepan-1-yl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



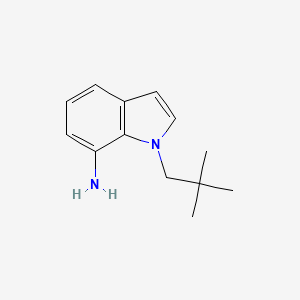
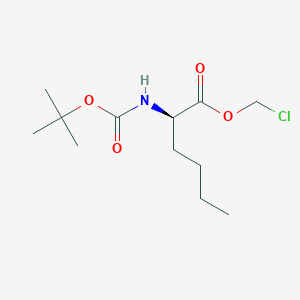
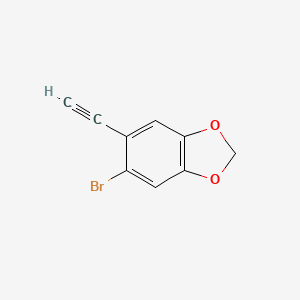
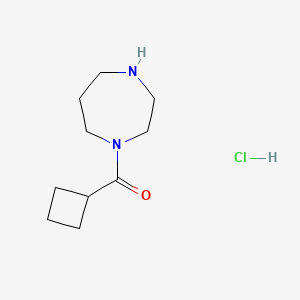
![4-(4-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415922.png)
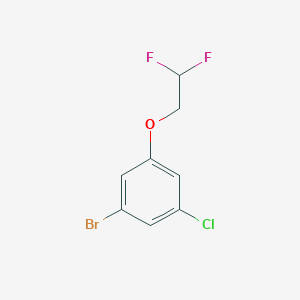
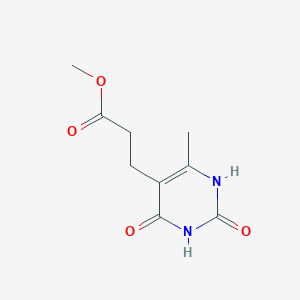
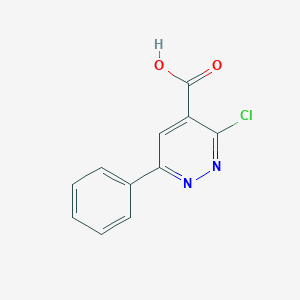
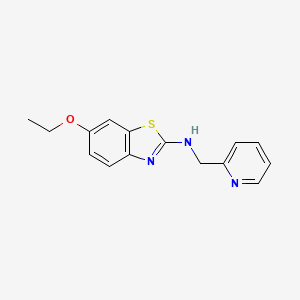
![2-[2-(2-Chloro-6,7-dimethylquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1415930.png)
![2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415931.png)
